
Chromous sulfate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromous sulfate pentahydrate, also known as chromium(II) sulfate pentahydrate, is an inorganic compound with the chemical formula CrSO₄·5H₂O. It is a blue crystalline solid that dissolves readily in water. This compound is known for its ability to act as a reducing agent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromous sulfate pentahydrate can be synthesized by treating chromium metal with aqueous sulfuric acid. The reaction is as follows: [ \text{Cr} + \text{H}_2\text{SO}_4 + 5 \text{H}_2\text{O} \rightarrow \text{CrSO}_4·5\text{H}_2\text{O} + \text{H}_2 ] This reaction produces this compound and hydrogen gas .
Another method involves the reaction of sulfate salts with chromium(II) acetate or the reduction of chromium(III) sulfate with zinc .
Industrial Production Methods
In industrial settings, this compound is often produced through the reduction of chromium(III) sulfate using zinc. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Chromous sulfate pentahydrate undergoes various types of chemical reactions, including:
Oxidation: It is easily oxidized by air to form chromium(III) species.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in ligand exchange reactions where water molecules in its coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen.
Reduction: Commonly used in the presence of organic substrates.
Substitution: Typically involves other ligands in aqueous solutions.
Major Products Formed
Oxidation: Chromium(III) sulfate.
Reduction: Various reduced organic compounds.
Substitution: Complexes with different ligands.
Scientific Research Applications
Chromous sulfate pentahydrate has several scientific research applications:
Mechanism of Action
Chromous sulfate pentahydrate exerts its effects primarily through its ability to act as a reducing agent. In biological systems, chromium is involved in the metabolism of glucose, insulin, and blood lipids. It potentiates insulin signaling cascades by affecting effector molecules downstream of the insulin receptor . This involves the phosphorylation of multiple intracellular domains and protein kinases, ultimately promoting the translocation of glucose transporter-4 vesicles to the cell surface and regulating glucose uptake .
Comparison with Similar Compounds
Similar Compounds
Chromium(III) sulfate: An inorganic compound with the formula Cr₂(SO₄)₃.
Copper(II) sulfate pentahydrate: Similar in structure to chromous sulfate pentahydrate, but with copper instead of chromium.
Uniqueness
This compound is unique due to its specific oxidation state (chromium(II)) and its ability to act as a reducing agent. Its paramagnetic properties and interactions with biological molecules also distinguish it from other similar compounds .
Properties
CAS No. |
15928-77-5 |
|---|---|
Molecular Formula |
CrH10O9S |
Molecular Weight |
238.14 g/mol |
IUPAC Name |
chromium(2+);sulfate;pentahydrate |
InChI |
InChI=1S/Cr.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |
InChI Key |
OIXWARAASUSANH-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


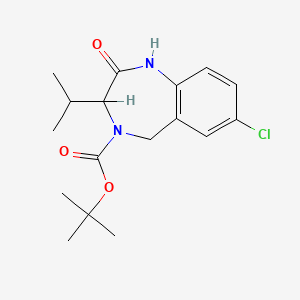
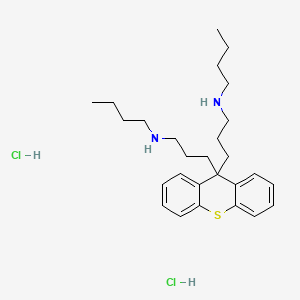
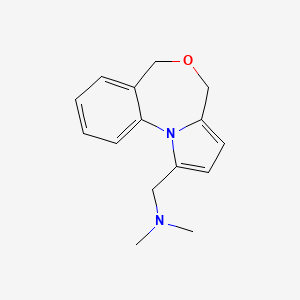
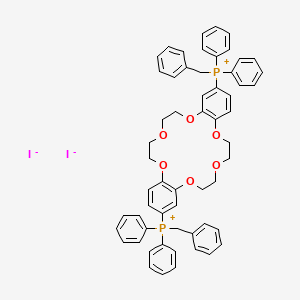
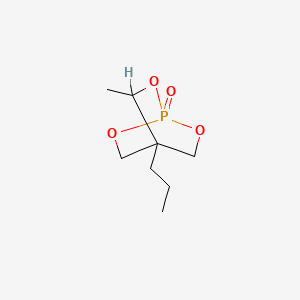


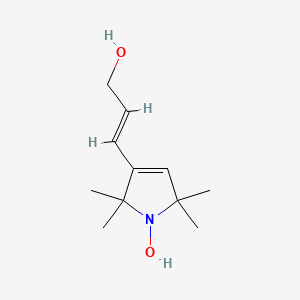
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
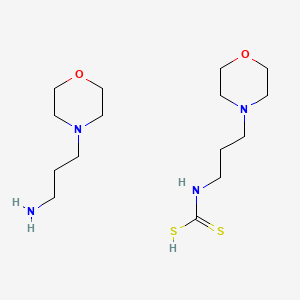
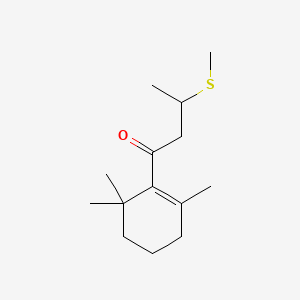
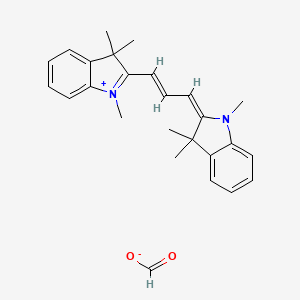
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)

